molecular formula C13H12ClNO3S B3140989 Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate CAS No. 478064-76-5

Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate

Cat. No.: B3140989
CAS No.: 478064-76-5
M. Wt: 297.76 g/mol
InChI Key: USMXYGXDXMALEU-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate: is a chemical compound that features a thiazole ring, a phenyl group, and a methoxy group. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step reaction starting with the chlorination of 1,3-thiazole to introduce the chlorine atom at the 2-position.

  • The phenyl group can be introduced via a nucleophilic substitution reaction, where the phenol reacts with the chloro-thiazole intermediate.

  • The methoxy group is typically introduced through an O-alkylation reaction using methanol under acidic conditions.

Industrial Production Methods:

  • Industrial production involves scaling up the laboratory synthesis methods, ensuring the use of appropriate catalysts and reaction conditions to optimize yield and purity.

  • Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and safety.

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the thiazole ring into thiazolidines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles like phenol or methanol in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Thiazolidines or other reduced thiazole derivatives.

  • Substitution: Various substituted thiazoles depending on the nucleophile used.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.

  • Potential use in drug discovery and development.

Medicine:

  • Explored for its therapeutic potential in treating various diseases, such as infections and inflammation.

  • Potential application in the development of new pharmaceuticals.

Industry:

  • Utilized in the production of agrochemicals, such as pesticides and herbicides.

  • Employed in the manufacturing of dyes and other industrial chemicals.

Comparison with Similar Compounds

  • 2,4-Disubstituted Thiazoles: These compounds exhibit similar biological activities, such as antimicrobial and anti-inflammatory properties.

  • Thiazole Derivatives:

Uniqueness:

  • The presence of the methoxy group and the specific substitution pattern on the phenyl ring make Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate unique compared to other thiazole derivatives.

  • Its specific reactivity and biological activity profile distinguish it from other compounds in the same class.

Properties

IUPAC Name

methyl 2-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-17-12(16)6-9-2-4-10(5-3-9)18-8-11-7-15-13(14)19-11/h2-5,7H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMXYGXDXMALEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901209761
Record name Methyl 4-[(2-chloro-5-thiazolyl)methoxy]benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478064-76-5
Record name Methyl 4-[(2-chloro-5-thiazolyl)methoxy]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478064-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(2-chloro-5-thiazolyl)methoxy]benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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